bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

Catalog No.
S944284
CAS No.
1086138-36-4
M.F
C44H69NP2
M. Wt
674 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

CAS Number

1086138-36-4

Product Name

bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N-[2-[bis(1-adamantyl)phosphanyl]ethyl]ethanamine

Molecular Formula

C44H69NP2

Molecular Weight

674 g/mol

InChI

InChI=1S/C44H69NP2/c1(3-46(41-17-29-5-30(18-41)7-31(6-29)19-41)42-20-32-8-33(21-42)10-34(9-32)22-42)45-2-4-47(43-23-35-11-36(24-43)13-37(12-35)25-43)44-26-38-14-39(27-44)16-40(15-38)28-44/h29-40,45H,1-28H2

InChI Key

KBHQOEPPHGCYHC-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(CCNCCP(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C12CC3CC(C1)CC(C3)C2
  • Catalysis

    BDPEA's bulky adamantyl groups and phosphine functionalities contribute to its ability to form stable complexes with transition metals. These complexes can act as catalysts in various reactions, including hydrogenation, hydroformylation, and polymerization []. Research has shown particular promise for BDPEA in the development of new and efficient catalysts for olefin metathesis, a reaction important for the synthesis of fine chemicals and polymers [].

  • Material Science

    BDPEA's bulky structure can influence the packing and properties of materials it is incorporated into. For instance, BDPEA-metal complexes can be used as building blocks for the design of new functional materials with applications in areas like organic light-emitting diodes (OLEDs) and solar cells [].

  • Medicinal Chemistry

    BDPEA's ability to chelate (form a complex with) metal ions has led to exploration of its potential applications in medicinal chemistry. By binding to specific metal ions, BDPEA-metal complexes could potentially act as drugs or drug delivery agents [].

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine is a complex organophosphorus compound characterized by its unique structure, which includes two adamantane units attached to phosphino groups. The molecular formula for this compound is C44H69NP2, and it has a molecular weight of approximately 673.99 g/mol. The compound is notable for its potential applications in catalysis and materials science due to the steric and electronic properties imparted by the adamantane moieties, which can enhance stability and reactivity in various chemical environments .

Currently, there is no scientific research available on the specific mechanism of action of BDPEA in any biological or catalytic system.

Future Research Directions

  • Synthesis and characterization of BDPEA to confirm its structure and properties.
  • Investigation of its coordination chemistry with various transition metals.
  • Evaluation of its potential as a ligand in catalytic reactions, focusing on selectivity and efficiency.
  • Toxicity studies to establish safe handling procedures.
Such as:

  • Coordination Chemistry: The phosphino groups can coordinate with transition metals, forming metal-phosphine complexes that are important in catalysis.
  • Oxidation Reactions: The phosphino groups may undergo oxidation to form phosphine oxides, which can be utilized in further synthetic pathways.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, enabling it to participate in substitution reactions with electrophiles.

These reactions highlight the compound's versatility as a ligand in coordination chemistry and its potential utility in synthetic organic chemistry.

The synthesis of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine typically involves several key steps:

  • Preparation of Adamantane Derivatives: Starting from adamantane, various derivatives can be synthesized through functionalization reactions.
  • Formation of Phosphino Groups: The introduction of phosphino groups can be achieved through reactions involving phosphorus trichloride or other phosphorus-containing reagents with the adamantane derivatives.
  • Amine Coupling: The final step involves coupling the phosphino derivatives with an ethylene diamine or similar amines to form the desired compound.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine has several potential applications:

  • Catalysis: Its ability to form stable complexes with transition metals makes it a candidate for use as a ligand in catalytic processes, particularly in cross-coupling reactions and hydrogenation.
  • Material Science: The unique properties of this compound may allow for its incorporation into advanced materials, potentially enhancing their mechanical or thermal properties.
  • Pharmaceuticals: Given the biological relevance of organophosphorus compounds, there may be unexplored pharmaceutical applications that warrant further investigation.

Interaction studies involving bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine could focus on its binding affinity with various transition metals and its behavior in catalytic cycles. Additionally, studies could explore its interactions with biological macromolecules to assess any potential therapeutic effects or toxicity profiles.

Several compounds share structural similarities with bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Bis(diphenylphosphino)ethaneContains phenyl groups instead of adamantaneCommonly used as a ligand in palladium-catalyzed reactions
TriphenylphosphineSimple triphenyl structureWidely used in organic synthesis and catalysis
Di(tert-butylphosphino)ethaneTert-butyl groups provide steric bulkUseful in stabilizing metal complexes

The uniqueness of bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine lies in its dual adamantane structure, which offers enhanced steric hindrance and potentially improved selectivity in catalytic applications compared to simpler phosphine ligands.

XLogP3

9.9

Wikipedia

2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N-{2-[di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]ethyl}ethan-1-amine

Dates

Modify: 2023-08-16

Explore Compound Types